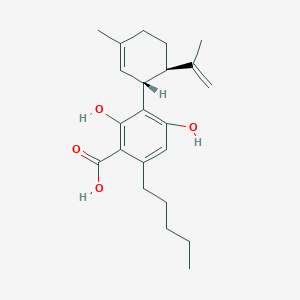

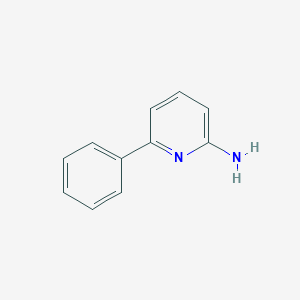

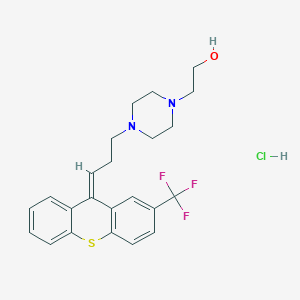

![molecular formula C8H7N3O2 B030130 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1234014-36-8](/img/structure/B30130.png)

1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Descripción general

Descripción

1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . This compound is used in the synthesis of phenothiazine derivatives of spinaceamine and 2-azaspinaceamine .

Synthesis Analysis

Imidazole is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazole has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazole from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular weight of 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid is 177.16 and its molecular formula is C8H7N3O2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Modulation

Imidazo[4,5-c]pyridine derivatives have been identified as GABA A receptor positive allosteric modulators . This suggests their potential use in treating CNS disorders, such as anxiety, epilepsy, and insomnia. By modulating GABA A receptors, these compounds can enhance the inhibitory effects of GABA, providing a calming effect on the nervous system.

Digestive System Aids

The structural resemblance of imidazo[4,5-c]pyridine to purines has led to their application as proton pump inhibitors . These are used to treat conditions like gastroesophageal reflux disease (GERD) by reducing stomach acid production, thereby alleviating symptoms and promoting healing of the esophagus.

Cancer Therapeutics

Imidazo[4,5-c]pyridine compounds have shown the ability to influence cellular pathways necessary for the functioning of cancer cells . They have been explored for their potential as anti-cancer drugs , particularly in disrupting the proliferation and survival of malignant cells.

Anti-Inflammatory Agents

These compounds have been found to possess NSAID-like properties , indicating their use in managing inflammation and pain. They could offer a new class of anti-inflammatory drugs with potentially unique mechanisms of action and pharmacological profiles.

Enzyme Inhibition

Imidazo[4,5-c]pyridine derivatives have been reported as aromatase inhibitors . Aromatase is an enzyme that converts androgens into estrogens, and its inhibition is crucial in the treatment of estrogen-sensitive breast cancers.

Antimicrobial Activity

The imidazo[4,5-c]pyridine core is present in various drugs with antibacterial and antiprotozoal activities . This includes compounds like metronidazole and tinidazole, which are effective against a range of bacterial and protozoal infections.

Optoelectronic Applications

Recent studies have highlighted the potential of imidazo[4,5-c]pyridine derivatives in optoelectronic devices . Their luminescent properties make them suitable for use in sensors, emitters for confocal microscopy, and imaging applications.

Synthetic Chemistry

1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is used in the synthesis of phenothiazine derivatives . These derivatives are important in medicinal chemistry, offering a range of biological activities and serving as building blocks for more complex molecules.

Propiedades

IUPAC Name |

1-methylimidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPCXGIYSBQULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CN=C(C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619550 | |

| Record name | 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

CAS RN |

1234014-36-8 | |

| Record name | 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

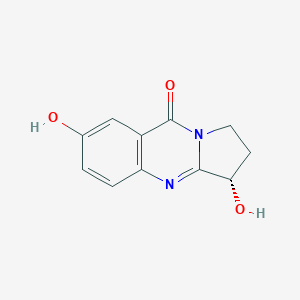

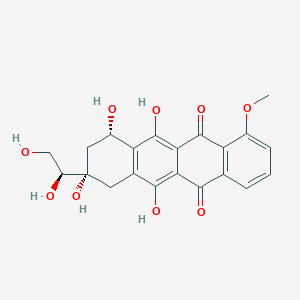

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)